
1-(4-Iodo-3-(trifluoromethoxy)phenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Iodo-3-(trifluoromethoxy)phenyl)hydrazine is an organic compound with the molecular formula C7H6F3IN2O and a molecular weight of 318.04 g/mol This compound is characterized by the presence of an iodine atom, a trifluoromethoxy group, and a hydrazine moiety attached to a phenyl ring
Métodos De Preparación
The synthesis of 1-(4-Iodo-3-(trifluoromethoxy)phenyl)hydrazine typically involves the reaction of 4-iodo-3-(trifluoromethoxy)aniline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
1-(4-Iodo-3-(trifluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The iodine atom can be substituted with other nucleophiles, such as in Suzuki-Miyaura coupling reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Iodo-3-(trifluoromethoxy)phenyl)hydrazine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(4-Iodo-3-(trifluoromethoxy)phenyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazine moiety can form covalent bonds with target proteins, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
1-(4-Iodo-3-(trifluoromethoxy)phenyl)hydrazine can be compared with other similar compounds, such as:
4-(Trifluoromethoxy)phenylhydrazine: Lacks the iodine atom, leading to different reactivity and applications.
1-(4-Iodo-3-(trifluoromethylthio)phenyl)hydrazine: Contains a trifluoromethylthio group instead of trifluoromethoxy, affecting its chemical properties and biological activity.
4-Iodo-3-(trifluoromethoxy)aniline: Precursor to the hydrazine derivative, used in similar synthetic applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C7H6F3IN2O |
|---|---|
Peso molecular |
318.03 g/mol |
Nombre IUPAC |
[4-iodo-3-(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C7H6F3IN2O/c8-7(9,10)14-6-3-4(13-12)1-2-5(6)11/h1-3,13H,12H2 |
Clave InChI |
QCKQMIOMUGBVJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NN)OC(F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


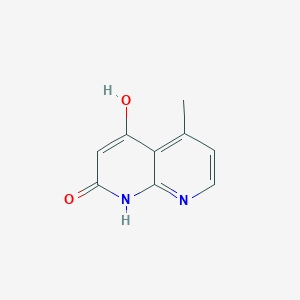
![Monopotassium mono([2,2'-biquinoline]-4,4'-dicarboxylate)](/img/structure/B12959921.png)
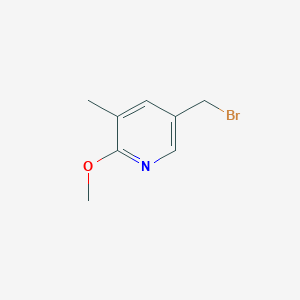
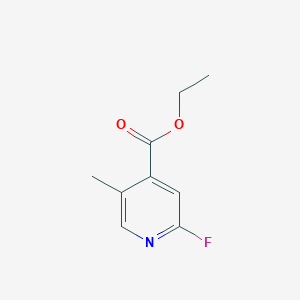

![Benzo[f]quinoline-1,3(2H,4H)-dione](/img/structure/B12959952.png)
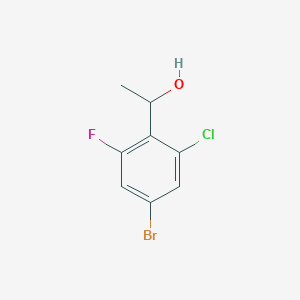
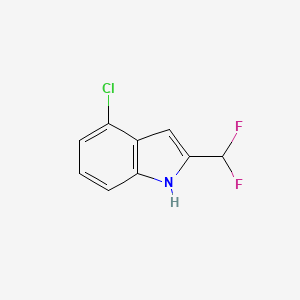

![6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B12959966.png)




